molecular formula C21H22N2S2 B4543520 6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

Cat. No.: B4543520
M. Wt: 366.5 g/mol
InChI Key: HBDXKPRCZSEUIR-UHFFFAOYSA-N
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Description

6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is a complex heterocyclic compound It features a thiazoloquinoline core, which is a fused ring system combining a thiazole and quinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens or nucleophiles under appropriate conditions.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield thioethers.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological systems.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Possible use in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which 6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione exerts its effects depends on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline derivatives: These compounds share the quinoline core and have similar biological activities.

    Thiazole derivatives: These compounds share the thiazole ring and can have similar chemical reactivity.

Uniqueness

6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione is unique due to its specific combination of functional groups and fused ring system, which can impart distinct chemical and biological properties not found in simpler quinoline or thiazole derivatives.

Properties

IUPAC Name

6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-5H-[1,2]thiazolo[5,4-c]quinoline-1-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2S2/c1-5-14-7-6-8-16-17-19(21(3,4)22-18(14)16)25-23(20(17)24)15-11-9-13(2)10-12-15/h6-12,22H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBDXKPRCZSEUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)C3=C(C(N2)(C)C)SN(C3=S)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 2
Reactant of Route 2
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 3
Reactant of Route 3
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 4
Reactant of Route 4
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 5
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione
Reactant of Route 6
6-ethyl-4,4-dimethyl-2-(4-methylphenyl)-4,5-dihydro[1,2]thiazolo[5,4-c]quinoline-1(2H)-thione

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